4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol
Overview
Description
4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol is a complex organic compound that features both imidazole and oxadiazole rings. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Oxadiazole, on the other hand, is a five-membered ring containing oxygen and nitrogen atoms, known for its applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol involves multiple steps, typically starting with the formation of the imidazole and oxadiazole rings separately before coupling them together. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Oxadiazoles can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the oxadiazole ring can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.
Uniqueness
4-[2-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol is unique due to its combination of imidazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2-[3-(1-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-18-8-12(15-9-18)14-16-13(20-17-14)7-4-10-2-5-11(19)6-3-10/h2-3,5-6,8-9,19H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFSRUNEODSXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NOC(=N2)CCC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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